Cyanation and Alkylation: One approach involves the cyanation of 4-bromopyrazole with zinc [14 C]cyanide followed by the addition of methyl lithium to the nitrile group. The resulting enolate can be used to access pyrazolo[3,4-d]pyridines via pyrano-pyrazoles [ [] ].
Condensation Reactions: Other methods involve condensation reactions between appropriately substituted pyrazoles and pyridines. For example, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one (a pyrazole derivative) reacts with various nucleophiles like hydroxylamine hydrochloride, urea, and aromatic amines to yield pyrazolo[3,4-d]pyrimidin-4-ones [ [] ].
Cyclization Reactions: Cyclization reactions are also commonly employed. For instance, reacting anthranilonitrile with active methylene reagents produces quinoline and quinazoline derivatives, which can further be modified to yield pyrazolo[3,4-b]pyridines [ [] ].
N-Alkylation: Introducing alkyl groups at the nitrogen atom of the pyrazole ring is a common modification. For instance, reacting 7-(4-chlorobenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione with ethanol produces the corresponding ethanol hemisolvate [ [] ].
Condensation with Aldehydes: Pyrazolo[3,4-d]pyrimidines can be condensed with aromatic aldehydes to yield 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones, which have shown promising anticancer activity [ [] ].
Spleen Tyrosine Kinase (SYK) Inhibition: (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416) is a potent and selective SYK inhibitor developed to treat severe asthma [ [] ]. SYK is a non-receptor tyrosine kinase involved in various signaling pathways, and its inhibition has shown therapeutic potential in inflammatory and autoimmune diseases.
Sphingosine-1-Phosphate (S1P) Modulation: The sphingosine kinase (SPK)/S1P pathway has been implicated in inflammatory responses. Studies using S1P synthesis inhibitors and S1P receptor antagonists suggest that this pathway contributes to vascular permeability and cell recruitment during inflammation [ [] ].
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4